molecular formula C₄₂H₄₅IO₂₂ B1142104 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6- CAS No. 705974-42-1

2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-

Cat. No.: B1142104
CAS No.: 705974-42-1
M. Wt: 1028.7
InChI Key:
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Description

2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple acetyl groups, a methoxy group, a hydroxy group, and an iodine atom, all attached to a benzopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one involves multiple steps, starting from readily available precursors. The key steps include the acetylation of phenolic and alcoholic hydroxyl groups, iodination of the aromatic ring, and glycosylation with acetyl-protected sugars. The reaction conditions typically involve the use of acetic anhydride, iodine, and glycosyl donors in the presence of catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, iodine for iodination, and glycosyl donors for glycosylation. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids or bases.

Major Products Formed

Scientific Research Applications

2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diosmin: A flavonoid glycoside with similar structural features, used for its vascular protective effects.

    Hesperidin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.

    Quercetin: A flavonoid with a similar benzopyranone core, known for its wide range of biological activities.

Uniqueness

2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom and the acetyl-protected glycosyl moiety distinguishes it from other similar compounds and enhances its potential for various applications.

Properties

CAS No.

705974-42-1

Molecular Formula

C₄₂H₄₅IO₂₂

Molecular Weight

1028.7

Synonyms

2’,2’’,3’,3’’,3’’’4’,4’’-Heptacetyl 5-Hydroxy 6-Iodo Diosmin

Origin of Product

United States

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